2-Hydroxydibenzofuran

Description

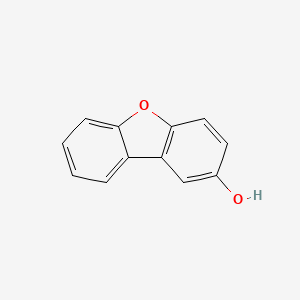

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIDRHWWNZRUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235338 | |

| Record name | 2-Hydroxydibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-77-1 | |

| Record name | 2-Dibenzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxydibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydibenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxydibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DIBENZOFURANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36LCB7L6S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxydibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-hydroxydibenzofuran, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the most prevalent synthetic strategies, with a focus on a multi-step approach involving the formation of a biphenyl precursor, subsequent intramolecular cyclization, and final deprotection.

I. Introduction

2-Hydroxydibenzofuran is a crucial derivative of the dibenzofuran ring system, a core structure found in various natural products and pharmacologically active compounds. Its synthesis is of significant interest for the development of novel therapeutic agents and functional materials. The most common and versatile synthetic strategies for 2-hydroxydibenzofuran typically involve a three-stage process:

-

Formation of a 2-substituted biphenyl precursor: This is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create the necessary carbon-carbon bond between two phenyl rings with appropriate functionalities.

-

Intramolecular cyclization: The biphenyl precursor is then cyclized to form the dibenzofuran core. This is commonly accomplished through a palladium-catalyzed C-H activation/C-O bond formation or other intramolecular cyclization methods.

-

Deprotection: In many synthetic routes, the hydroxyl group is masked as a more stable ether (e.g., a methoxy group) during the preceding steps. The final step, therefore, involves the cleavage of this ether to yield the desired 2-hydroxydibenzofuran.

This guide will now delve into the specifics of a widely applicable synthetic pathway, providing detailed mechanistic insights, experimental procedures, and associated data.

II. Synthetic Pathway: A Three-Step Approach

A robust and frequently employed method for the synthesis of 2-hydroxydibenzofuran involves the following sequence:

-

Suzuki-Miyaura Coupling: Synthesis of 2-methoxy-2'-hydroxybiphenyl.

-

Palladium-Catalyzed Intramolecular C-H Arylation: Cyclization to 2-methoxydibenzofuran.

-

Demethylation: Conversion of 2-methoxydibenzofuran to 2-hydroxydibenzofuran.

A. Step 1: Synthesis of 2-Methoxy-2'-hydroxybiphenyl via Suzuki-Miyaura Coupling

The initial step involves the creation of the biphenyl backbone through a Suzuki-Miyaura cross-coupling reaction. This reaction couples an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. For the synthesis of 2-methoxy-2'-hydroxybiphenyl, 2-bromoanisole and 2-hydroxyphenylboronic acid are common starting materials.

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromoanisole) to form a Pd(II) intermediate.

-

Transmetalation: The organoborane (2-hydroxyphenylboronic acid) reacts with the Pd(II) complex, transferring the aryl group to the palladium center and forming a diorganopalladium(II) species. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biphenyl product (2-methoxy-2'-hydroxybiphenyl), regenerating the active Pd(0) catalyst.

Experimental Protocol:

A representative experimental procedure for the Suzuki-Miyaura coupling to synthesize 2-methoxy-2'-hydroxybiphenyl is as follows:

| Reagent/Solvent | Molar Equivalent | Amount |

| 2-Bromoanisole | 1.0 | (Specify mass/volume) |

| 2-Hydroxyphenylboronic acid | 1.2 | (Specify mass) |

| Pd(PPh₃)₄ | 0.03 | (Specify mass) |

| K₂CO₃ | 2.0 | (Specify mass) |

| Toluene/Ethanol/Water | - | (Specify solvent ratio and total volume) |

Procedure:

-

To a reaction vessel, add 2-bromoanisole, 2-hydroxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the solvent mixture (e.g., toluene/ethanol/water 4:1:1).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Product | Yield (%) | Spectroscopic Data |

| 2-Methoxy-2'-hydroxybiphenyl | 85-95% | ¹H NMR, ¹³C NMR, MS |

B. Step 2: Intramolecular Cyclization to 2-Methoxydibenzofuran

The synthesized 2-methoxy-2'-hydroxybiphenyl is then subjected to an intramolecular cyclization to form the dibenzofuran ring system. Palladium-catalyzed C-H activation is a modern and efficient method for this transformation.

Reaction Mechanism:

The mechanism for the palladium-catalyzed intramolecular C-H arylation involves the following key steps:

-

Coordination: The palladium catalyst coordinates to the aromatic ring of the biphenyl precursor.

-

C-H Activation: The palladium catalyst cleaves a C-H bond on one of the phenyl rings, forming a palladacycle intermediate.

-

Reductive Elimination: The C-O bond is formed through reductive elimination, releasing the 2-methoxydibenzofuran product and regenerating the active palladium catalyst. An oxidant is often required to facilitate the catalytic cycle.

Experimental Protocol:

A general protocol for the intramolecular cyclization is as follows:

| Reagent/Solvent | Molar Equivalent | Amount |

| 2-Methoxy-2'-hydroxybiphenyl | 1.0 | (Specify mass) |

| Pd(OAc)₂ | 0.05 | (Specify mass) |

| Cu(OAc)₂ (oxidant) | 2.0 | (Specify mass) |

| Acetic Acid (solvent) | - | (Specify volume) |

Procedure:

-

Dissolve 2-methoxy-2'-hydroxybiphenyl in acetic acid in a reaction vessel.

-

Add Pd(OAc)₂ and Cu(OAc)₂ to the solution.

-

Heat the reaction mixture to a high temperature (e.g., 120-140 °C) and stir for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product by chromatography.

Quantitative Data:

| Product | Yield (%) | Spectroscopic Data |

| 2-Methoxydibenzofuran | 70-85% | ¹H NMR, ¹³C NMR, MS |

C. Step 3: Demethylation to 2-Hydroxydibenzofuran

The final step is the cleavage of the methyl ether to unveil the hydroxyl group. This is a common transformation in organic synthesis, and several reagents can be employed. Boron tribromide (BBr₃) and hydrobromic acid (HBr) are particularly effective for the demethylation of aryl methyl ethers.

Reaction Mechanism (using HBr):

-

Protonation: The oxygen atom of the methoxy group is protonated by the strong acid (HBr), making it a better leaving group.

-

Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the methyl group in an Sₙ2 reaction.

-

Product Formation: This results in the formation of 2-hydroxydibenzofuran and methyl bromide as a byproduct.

Experimental Protocol (using HBr):

A typical procedure for demethylation using HBr is as follows:

| Reagent/Solvent | Concentration | Amount |

| 2-Methoxydibenzofuran | - | (Specify mass) |

| Hydrobromic Acid (HBr) | 48% aqueous solution | (Specify volume) |

| Acetic Acid (optional solvent) | - | (Specify volume) |

Procedure:

-

Place 2-methoxydibenzofuran in a round-bottom flask.

-

Add a solution of 48% HBr (and optionally acetic acid as a co-solvent).

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction's completion using TLC.

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., NaHCO₃ solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the final product, 2-hydroxydibenzofuran, by recrystallization or column chromatography.

Quantitative Data:

| Product | Yield (%) | Spectroscopic Data |

| 2-Hydroxydibenzofuran | 80-95% | ¹H NMR, ¹³C NMR, MS, IR |

III. Visualizations

A. Reaction Pathway Diagram

Caption: Overall synthetic pathway for 2-hydroxydibenzofuran.

B. Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C. Demethylation Mechanism with HBr

Spectroscopic Characterization of 2-Hydroxydibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-hydroxydibenzofuran, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document presents a consolidation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visual workflow for its analysis. The information is structured to serve as a vital resource for researchers engaged in the synthesis, identification, and application of dibenzofuran derivatives.

Core Spectroscopic Data

The structural elucidation of 2-hydroxydibenzofuran is achieved through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Table 1: ¹H NMR Spectral Data of 2-Hydroxydibenzofuran

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Note: Specific chemical shifts, multiplicities, and coupling constants for 2-hydroxydibenzofuran were not available in the provided search results. The table structure is provided as a template.

Table 2: ¹³C NMR Spectral Data of 2-Hydroxydibenzofuran

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shifts for 2-hydroxydibenzofuran were not available in the provided search results. The table structure is provided as a template.

Table 3: FT-IR Spectral Data of 2-Hydroxydibenzofuran

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200-3600 | Strong, Broad | O-H stretch (phenolic) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 1600-1620 | Medium | C=C stretch (aromatic) |

| 1450-1500 | Medium | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch (phenolic) |

| 1100-1200 | Strong | C-O-C stretch (ether) |

| 700-900 | Strong | C-H bend (aromatic out-of-plane) |

Note: The IR data is predicted based on characteristic functional group absorptions for phenolic and dibenzofuran structures.

Table 4: Mass Spectrometry Data of 2-Hydroxydibenzofuran

| m/z | Relative Abundance (%) | Proposed Fragment |

| 184 | 100 | [M]⁺ (Molecular Ion) |

| 155 | Moderate | [M-CHO]⁺ |

| 127 | Moderate | [M-CHO-CO]⁺ |

Note: The mass spectrometry data is based on typical fragmentation patterns of similar aromatic compounds.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-hydroxydibenzofuran.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-hydroxydibenzofuran for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as the phenolic proton's chemical shift can be concentration and solvent-dependent.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The spectrum should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-hydroxydibenzofuran.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-hydroxydibenzofuran sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared spectrometer.

-

Data Collection:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

A typical acquisition involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-hydroxydibenzofuran.

Sample Preparation and Introduction (for Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of 2-hydroxydibenzofuran (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The sample is vaporized in the heated injection port and separated on the GC column before entering the mass spectrometer.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer coupled with a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge (m/z) ratio.

-

Data Collection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity against the m/z ratio.

Workflow and Data Analysis

The structural characterization of a compound like 2-hydroxydibenzofuran follows a logical workflow, integrating data from multiple spectroscopic techniques to build a complete picture of its molecular architecture.

This diagram illustrates the progression from sample preparation through data acquisition and analysis from NMR, IR, and MS techniques, culminating in the final structural elucidation of the molecule. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxydibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxydibenzofuran. The information is curated to support research, drug discovery, and development activities by offering a consolidated reference for this compound's fundamental characteristics. All quantitative data is presented in structured tables for ease of comparison, and where available, detailed experimental methodologies are provided.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are pivotal in drug development.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 2-Hydroxydibenzofuran.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₂ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Melting Point | 133-135 °C | [2] |

| Boiling Point | 348 °C at 758 Torr | [2] |

| Predicted pKa | 9.27 ± 0.30 | [2] |

| Predicted Density | 1.326 ± 0.06 g/cm³ | [2] |

| Storage Temperature | -20°C, under inert atmosphere | [2] |

Experimental Protocols

Detailed experimental protocols specific to 2-Hydroxydibenzofuran are not extensively published. However, standard methodologies for determining the physicochemical properties of organic compounds are applicable.

Determination of Melting Point

A common method for determining the melting point of a crystalline solid like 2-Hydroxydibenzofuran involves using a melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Boiling Point

The boiling point of a liquid at a specific pressure can be determined using distillation.

Methodology:

-

The compound is placed in a distillation flask.

-

The flask is heated, and the vapor rises and comes into contact with a thermometer.

-

The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid boils, is recorded as the boiling point. The pressure at which the measurement is taken should also be recorded.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While experimental data for 2-Hydroxydibenzofuran is unavailable, the shake-flask method is a classical approach for its determination.[6]

Methodology:

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.

-

The concentration of the compound in each phase is then measured, typically using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of 2-Hydroxydibenzofuran are limited, the broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[7][8][9]

Several signaling pathways have been implicated in the mechanism of action of various benzofuran derivatives:

-

NF-κB and MAPK Signaling Pathways: Some benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[10]

-

PI3K/Akt Signaling Pathway: In the context of neurodegenerative diseases, certain benzofuran derivatives have demonstrated neuroprotective effects through the activation of the PI3K/Akt survival signaling pathway.[10]

-

mTOR Signaling Pathway: Novel benzofuran derivatives have been designed as inhibitors of the mTOR pathway, showing potential in cancer therapy.[11]

-

T-Cell Receptor (TCR) Signaling: Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), a key regulator of the TCR signaling pathway, suggesting their potential in cancer immunotherapy.

Due to the lack of specific data for 2-Hydroxydibenzofuran, the following diagram illustrates a generalized workflow for characterizing the physicochemical properties of a novel compound.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory benzofuran derivatives. This is a representative diagram and does not imply the direct action of 2-Hydroxydibenzofuran on this pathway.

References

- 1. 2-Dibenzofuranol | C12H8O2 | CID 66587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-HYDROXYDIBENZOFURAN CAS#: 86-77-1 [m.chemicalbook.com]

- 3. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-[3-Hydroxy-2-(2-hydroxypropan-2-YL)-2,3-dihydro-1-benzofuran-5-YL]ethanone | C13H16O4 | CID 45360029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Hydroxymethyl)-6-[5-[3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol | C26H34O11 | CID 23786385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Biological Activities of 2-Hydroxydibenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2-hydroxydibenzofuran derivatives, a class of heterocyclic compounds with significant therapeutic potential. While specific research on 2-hydroxydibenzofuran derivatives is emerging, this document draws upon the extensive body of knowledge available for the broader classes of benzofuran and dibenzofuran derivatives to infer and contextualize their potential biological activities. This guide covers their anticancer, antimicrobial, and anti-inflammatory properties, detailing the experimental protocols used to evaluate these activities and summarizing available quantitative data. Furthermore, it elucidates the key signaling pathways implicated in their mechanisms of action and provides visual representations of these pathways and experimental workflows to facilitate understanding.

Introduction

Benzofuran and its derivatives are prominent heterocyclic scaffolds found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2][3] The inclusion of a hydroxyl group, as in 2-hydroxydibenzofuran, can significantly influence the molecule's physicochemical properties and biological activity. These compounds have garnered interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5] This guide aims to provide researchers and drug development professionals with a detailed technical resource on the biological activities of 2-hydroxydibenzofuran derivatives, leveraging the extensive data available for the parent benzofuran and dibenzofuran structures.

Anticancer Activity

Derivatives of benzofuran and dibenzofuran have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[4][6][7]

Quantitative Anticancer Activity Data

The cytotoxic effects of various benzofuran and dibenzofuran derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dibenzofuran | Cercosporamide-derived | MV4-11 (AML) | Low micromolar | [8] |

| Benzofuran | 2-Arylbenzofuran | A549 (Lung) | 0.12 | [3] |

| SGC7901 (Gastric) | 2.75 | [3] | ||

| N-(substituted) phenylamide | ACHN, HCT15, MM231, NUGC-3, PC-3 | 2.20 - 5.86 | [3] | |

| Fluorinated Benzofuran | HCT116 (Colorectal) | 19.5 - 24.8 | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

2-Hydroxydibenzofuran derivative stock solution (in DMSO)

-

Human cancer cell line (e.g., HCT116)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-hydroxydibenzofuran derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity

Benzofuran derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][2][9] The antimicrobial potential of 2-hydroxydibenzofuran derivatives is, therefore, an area of significant interest.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran | (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivative | Staphylococcus aureus | - | [9] |

| Fused with coumarin and pyridine rings | P. chinchori | 25 | [1] | |

| A. fumigatus | 25 | [1] | ||

| P. wortmanni | 100 | [1] | ||

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | Candida krusei | 31.25 | [1] | |

| Candida albicans | 31.25 | [1] |

Experimental Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

2-Hydroxydibenzofuran derivative stock solution (in DMSO)

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the 2-hydroxydibenzofuran derivative in the growth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Benzofuran derivatives have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[5][10][11]

Quantitative Anti-inflammatory Activity Data

The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

| Compound Class | Derivative | Assay | IC50 (µM) | Reference |

| Benzofuran | Ailanthoidol | NO Production Inhibition | ~10 | [10] |

| Fluorinated Benzofuran | IL-6 Secretion | 1.2 - 9.04 | [5] | |

| CCL2 Secretion | 1.5 - 19.3 | [5] | ||

| NO Production | 2.4 - 5.2 | [5] | ||

| PGE2 Production | 1.1 - 20.5 | [5] | ||

| Piperazine hybrid | NO Production | 5.28 | [3] | |

| Piperazine hybrid 5d | NO Production | 52.23 | [12] |

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.

Materials:

-

2-Hydroxydibenzofuran derivative stock solution (in DMSO)

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 2-hydroxydibenzofuran derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control and a vehicle control.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways

The biological activities of benzofuran and dibenzofuran derivatives are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14][15][16][17]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Benzofuran derivatives can inhibit this pathway at various steps.

MAPK Signaling Pathway

The MAPK pathway is another critical cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It comprises a series of protein kinases, including ERK, JNK, and p38 MAPK. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Benzofuran derivatives have been shown to inhibit the phosphorylation and activation of key MAPK proteins.[12][13][15][16]

Conclusion

While direct and extensive data on 2-hydroxydibenzofuran derivatives remain limited, the wealth of information available for the broader benzofuran and dibenzofuran classes provides a strong foundation for predicting their biological activities. The evidence suggests that these compounds are promising candidates for further investigation as anticancer, antimicrobial, and anti-inflammatory agents. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for researchers to design and conduct studies to further elucidate the therapeutic potential of 2-hydroxydibenzofuran derivatives. Future research should focus on synthesizing and evaluating a library of these specific derivatives to establish their structure-activity relationships and confirm their mechanisms of action.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nature's Bounty: A Technical Guide to the Natural Sources of 2-Hydroxydibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of 2-Hydroxydibenzofuran, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its prevalence in various biological systems, offering quantitative data where available, comprehensive experimental protocols for its isolation, and a visual representation of its potential interactions with key cellular signaling pathways.

Natural Sources of 2-Hydroxydibenzofuran and its Derivatives

2-Hydroxydibenzofuran and its related benzofuran and dibenzofuran structures are secondary metabolites found across a diverse range of organisms, from higher plants to microorganisms. The primary natural reservoirs for these compounds are lichens, fungi, and specific families of higher plants.

Lichens: A symbiotic association between a fungus and an alga or cyanobacterium, lichens are a rich source of unique secondary metabolites, including a variety of dibenzofurans.[1] While numerous dibenzofuran derivatives have been isolated from lichens, quantitative data on the specific yield of 2-Hydroxydibenzofuran is often not explicitly detailed in the literature. However, studies on cultured lichen mycobionts, such as from Lecanora cinereocarnea, have successfully isolated various hydroxylated and chlorinated dibenzofurans.

Fungi: Filamentous fungi, particularly from the phylum Ascomycota, are known producers of dibenzofurans.[1] For instance, the yeast Trichosporon mucoides has been shown to metabolize dibenzofuran into hydroxylated derivatives, including 2-hydroxydibenzofuran.[2][3] Fungal endophytes and species from genera like Aspergillus also represent potential sources.

Higher Plants: Several plant families are recognized for synthesizing benzofuran and dibenzofuran derivatives. The Moraceae family, which includes the mulberry genus (Morus), is a prominent source.[4][5][6][7] The root bark of Morus species, such as Morus alba, has been a focus for the isolation of these compounds.[4][5][6][7] Additionally, species from the Asteraceae and Leguminosae families have been reported to contain benzofuran structures.

Bacteria: The genus Streptomyces, a prolific producer of bioactive secondary metabolites, has also been identified as a source of various complex aromatic compounds, and investigations into their metabolic capabilities suggest they may also produce dibenzofuran-related structures.

Quantitative Data on Natural 2-Hydroxydibenzofuran and Derivatives

The following table summarizes the available quantitative data on the yield of 2-Hydroxydibenzofuran and closely related derivatives from various natural sources. It is important to note that yields can vary significantly based on the specific species, environmental conditions, and the extraction and purification methods employed.

| Compound Name | Natural Source | Part Used | Yield | Reference |

| Moracin M | Morus alba (Hairy Root Cultures) | Culture Medium | 7.82 ± 1.26 mg/g Dry Weight | [8] |

| Moracin C | Morus alba (Hairy Root Cultures) | Culture Medium | 1.82 ± 0.65 mg/g Dry Weight | [8] |

| Brown Pigment (containing dibenzofuran-like structures) | Aspergillus niger (Soil Isolate) | Fermented Solution | 0.75% (w/v) | [9] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of 2-Hydroxydibenzofuran and its derivatives from natural sources. The protocols are generalized from various cited studies and may require optimization for specific applications.

Extraction and Isolation from Plant Material (e.g., Morus alba Root Bark)

This protocol is based on methods used for the isolation of 2-arylbenzofurans from Morus species.[4][6]

1. Preparation of Plant Material:

- Air-dry the root bark of Morus alba at room temperature.

- Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered root bark (e.g., 1 kg) with 75% ethanol (e.g., 5 L) at room temperature for 72 hours.

- Repeat the extraction process three times.

- Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- Concentrate each fraction to dryness. The fraction containing 2-Hydroxydibenzofuran and its derivatives is typically found in the ethyl acetate fraction.

4. Chromatographic Purification:

- Subject the ethyl acetate fraction to column chromatography on silica gel.

- Elute the column with a gradient of n-hexane and ethyl acetate.

- Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

- Further purify the combined fractions using Sephadex LH-20 column chromatography, eluting with methanol.

- Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

Extraction and Analysis from Fungal Cultures (e.g., Aspergillus species)

This protocol is adapted from general methods for the extraction of fungal metabolites.[9]

1. Fungal Culture:

- Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth).

- Incubate the culture under appropriate conditions (e.g., 28°C, 150 rpm) for a specified period (e.g., 7-14 days) to allow for the production of secondary metabolites.

2. Extraction:

- Separate the fungal mycelium from the culture broth by filtration.

- Extract the culture filtrate with an equal volume of ethyl acetate three times.

- Extract the mycelium separately by homogenizing it in methanol or acetone.

- Combine the organic extracts and concentrate them under reduced pressure.

3. Purification and Analysis:

- The purification of the crude extract follows similar chromatographic steps as described for plant material (Section 3.1.4).

- For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is commonly used. A typical HPLC method for benzofuran derivatives involves:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

- Detection: UV detector at a wavelength relevant to the compound's absorption maximum (e.g., 254 nm or 320 nm).

- Quantification: Based on a standard curve generated with a pure standard of 2-Hydroxydibenzofuran.

Signaling Pathways and Biological Activities

2-Hydroxydibenzofuran and its derivatives have been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. This section provides a visual representation of these interactions using Graphviz.

Inhibition of the PI3K/Akt Signaling Pathway

Several studies have indicated that benzofuran derivatives can exert anti-proliferative and pro-apoptotic effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[10][11] This pathway is crucial for cell growth, survival, and proliferation.

Activation of the STING Pathway

Recent research has identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway.[1][12] Activation of STING is a key event in the innate immune response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.

Conclusion

2-Hydroxydibenzofuran and its analogs represent a promising class of natural products with significant therapeutic potential. Their presence in a variety of natural sources, including lichens, fungi, and higher plants, provides a foundation for further exploration and exploitation. The methodologies outlined in this guide offer a starting point for the isolation and characterization of these valuable compounds. Furthermore, the elucidation of their interactions with key cellular signaling pathways, such as PI3K/Akt and STING, opens new avenues for the development of novel drugs for a range of diseases, from cancer to viral infections. Further research is warranted to fully uncover the quantitative distribution of these compounds in nature and to optimize their extraction and purification for large-scale applications.

References

- 1. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two novel compounds from the root bark of Morus alba L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba) [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxydibenzofuran: A Technical Guide for Researchers

CAS Number: 86-77-1

Chemical Formula: C₁₂H₈O₂

Synonyms: 2-Dibenzofuranol, Dibenzo[b,d]furan-2-ol

This technical guide provides a comprehensive overview of 2-Hydroxydibenzofuran, a heterocyclic organic compound with significant potential in materials science and as a building block in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Structure

Caption: The chemical structure of 2-Hydroxydibenzofuran consists of a furan ring fused with two benzene rings, with a hydroxyl group substituted at the 2-position.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-Hydroxydibenzofuran is presented in the table below, compiled from various sources. This information is crucial for its characterization and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 184.19 g/mol | [1] |

| Melting Point | 142-145 °C | |

| Boiling Point | 348.0±11.0 °C at 760 mmHg | |

| Density | 1.326±0.06 g/cm³ | |

| pKa | 9.27±0.30 | |

| LogP | 3.16 | |

| CAS Number | 86-77-1 | [1][2] |

Spectroscopic Data:

While comprehensive spectral data was not available in the initial search, typical spectroscopic characteristics for benzofuran derivatives can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of their positions on the dibenzofuran core. The phenolic proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Aromatic C-H and C=C stretching vibrations will also be prominent.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 2-Hydroxydibenzofuran Derivatives: A Proposed Protocol

While a specific protocol for the synthesis of "Ganoderma lucidum furan A" from 2-Hydroxydibenzofuran was not explicitly found in the literature, a plausible synthetic route can be proposed based on common reactions of phenolic compounds and the known reactivity of the dibenzofuran scaffold. One potential pathway involves an electrophilic aromatic substitution, such as a Friedel-Crafts acylation, followed by further functional group manipulations.

Proposed Synthesis of a Hypothetical "Ganoderma lucidum furan A" Derivative

This protocol describes a two-step synthesis of a hypothetical derivative, "2-acetyl-3-hydroxydibenzofuran," as an illustrative example of how 2-Hydroxydibenzofuran can be functionalized.

Step 1: Friedel-Crafts Acylation of 2-Hydroxydibenzofuran

Objective: To introduce an acetyl group onto the dibenzofuran ring.

Materials:

-

2-Hydroxydibenzofuran

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the suspension with stirring.

-

In a separate flask, dissolve 2-Hydroxydibenzofuran (1.0 equivalent) in anhydrous dichloromethane.

-

Add the solution of 2-Hydroxydibenzofuran dropwise to the cooled AlCl₃/acetyl chloride mixture over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the acylated product.

Step 2: Further Functionalization (Hypothetical)

The acylated product can then undergo various subsequent reactions, such as oxidation, reduction, or rearrangement, to yield more complex structures analogous to naturally occurring furan derivatives.

Proposed Synthetic Pathway Diagram

The following diagram, generated using Graphviz, illustrates the proposed synthetic step.

Caption: Proposed Friedel-Crafts acylation of 2-Hydroxydibenzofuran.

Applications and Future Directions

The dibenzofuran scaffold is a core structure in many biologically active compounds and functional materials. 2-Hydroxydibenzofuran, with its reactive hydroxyl group, serves as a versatile starting material for the synthesis of a wide range of derivatives.

Potential Applications:

-

Pharmaceuticals: The benzofuran moiety is present in numerous drugs. Derivatives of 2-Hydroxydibenzofuran could be explored for various therapeutic activities.

-

Organic Electronics: Dibenzofuran-based materials are investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their electronic properties.[3] The hydroxyl group can be used to tune these properties.

-

Natural Product Synthesis: As demonstrated by its connection to "Ganoderma lucidum furan A," 2-Hydroxydibenzofuran is a valuable precursor for the synthesis of complex natural products.

Further research into the reactivity of 2-Hydroxydibenzofuran and the biological evaluation of its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

Solubility of 2-Hydroxydibenzofuran in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxydibenzofuran. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information based on related compounds and outlines a detailed, standardized experimental protocol for determining the solubility of 2-Hydroxydibenzofuran in various organic solvents.

Introduction

2-Hydroxydibenzofuran is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. Solubility directly impacts the bioavailability, processability, and efficacy of a compound. This guide aims to provide a foundational understanding of its likely solubility behavior and a practical framework for its experimental determination.

Qualitative Solubility Profile

While specific quantitative data for 2-Hydroxydibenzofuran is scarce, the solubility of structurally related compounds, such as benzofurans and aurones, can provide valuable insights.

General Trends:

-

Polar Aprotic Solvents: Compounds with similar structures, like aurones, tend to exhibit high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).[1] This is a common characteristic for many organic compounds used in biological assays.

-

Polar Protic Solvents: Benzofuran, a related parent compound, is reported to be miscible with absolute alcohol, indicating that 2-Hydroxydibenzofuran is likely to be soluble in lower alcohols like methanol, ethanol, and isopropanol.[2]

-

Non-Polar Solvents: Benzofuran is also miscible with non-polar solvents like benzene and petroleum ether.[2] This suggests that 2-Hydroxydibenzofuran may have moderate to good solubility in solvents such as toluene, hexane, and diethyl ether.

-

Aqueous Solubility: Similar to many benzofuran derivatives, 2-Hydroxydibenzofuran is expected to have low solubility in water.[1]

Based on these general trends, a qualitative solubility summary can be proposed:

| Solvent Class | Representative Solvents | Expected Solubility Trend for 2-Hydroxydibenzofuran |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High |

| Polar Protic | Methanol, Ethanol | High |

| Non-Polar | Toluene, Hexane, Ether | Moderate to High |

| Aqueous | Water, Buffer solutions | Low |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of 2-Hydroxydibenzofuran solubility in various organic solvents using the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of 2-Hydroxydibenzofuran in a selection of organic solvents at a controlled temperature.

Materials:

-

2-Hydroxydibenzofuran (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, DMSO)

-

Vials with screw caps

-

Thermostatically controlled orbital shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Hydroxydibenzofuran to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a specified duration (e.g., 15 minutes at 10,000 rpm).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of 2-Hydroxydibenzofuran of known concentrations.

-

Determine the concentration of 2-Hydroxydibenzofuran in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 2-Hydroxydibenzofuran in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 2-Hydroxydibenzofuran solubility.

Caption: Workflow for determining the solubility of 2-Hydroxydibenzofuran.

References

Quantum Chemical Blueprint: A Technical Guide to 2-Hydroxydibenzofuran Analysis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Quantum Chemical Calculations of 2-Hydroxydibenzofuran.

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the analysis of 2-Hydroxydibenzofuran. In the absence of extensive published quantum chemical data for this specific molecule, this document serves as a procedural blueprint, detailing established computational and experimental workflows applicable to dibenzofuran derivatives and related phenolic compounds. The presented quantitative data is exemplary and derived from calculations on structurally similar molecules to provide a practical framework for future research.

Computational Analysis: A Theoretical Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the molecular structure, electronic properties, and vibrational characteristics of 2-Hydroxydibenzofuran. These theoretical investigations are instrumental in understanding its reactivity, stability, and spectroscopic behavior.

Computational Protocol: Density Functional Theory (DFT)

A typical DFT workflow for analyzing 2-Hydroxydibenzofuran involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties. A popular and effective combination of functional and basis set for such aromatic compounds is B3LYP with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost.

Table 1: Exemplary Optimized Geometrical Parameters of 2-Hydroxydibenzofuran

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |

| C2-O(H) | 1.360 | C2-C3-C4 | 119.8 |

| C-O (furan) | 1.375 | C-O-C (furan) | 105.0 |

| C-H (aromatic) | 1.085 | H-O-C2 | 109.5 |

| O-H | 0.965 |

Note: These values are illustrative and based on typical bond lengths and angles for phenolic and dibenzofuran-like structures.

Vibrational Analysis

Vibrational frequency calculations are crucial for characterizing the molecule's infrared (IR) and Raman spectra. The calculated frequencies help in the assignment of experimental spectral bands to specific molecular vibrations.

Table 2: Exemplary Calculated Vibrational Frequencies for 2-Hydroxydibenzofuran

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3550 | O-H stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretching |

| δ(O-H) | 1350 | O-H in-plane bending |

| ν(C-O) phenolic | 1250 | Phenolic C-O stretching |

| ν(C-O-C) furan | 1100 | Furan C-O-C asymmetric stretching |

Note: These frequencies are unscaled and represent typical ranges for the described vibrational modes.

Electronic Properties

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of 2-Hydroxydibenzofuran. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electronic transitions and reactivity.

Table 3: Exemplary Electronic Properties of 2-Hydroxydibenzofuran

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| First Major Electronic Transition (λmax) | 290 nm |

Note: These values are representative for similar aromatic systems and provide a basis for predicting the electronic behavior of 2-Hydroxydibenzofuran.

Experimental Protocols for Characterization

Experimental validation is essential to complement and confirm the theoretical findings. The following are standard protocols for the spectroscopic and structural characterization of 2-Hydroxydibenzofuran.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-Hydroxydibenzofuran by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of 2-Hydroxydibenzofuran in solution.

Methodology:

-

Sample Preparation: A stock solution of 2-Hydroxydibenzofuran is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) to a known concentration (e.g., 1x10⁻³ M). Serial dilutions are performed to obtain solutions of varying concentrations (e.g., 1x10⁻⁴ M, 1x10⁻⁵ M).

-

Data Acquisition: The UV-Vis absorption spectra of the solutions are recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. The solvent is used as a reference.

-

Data Analysis: The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional molecular structure of 2-Hydroxydibenzofuran in the solid state.

Methodology:

-

Crystallization: Single crystals of 2-Hydroxydibenzofuran suitable for X-ray diffraction are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion techniques.

-

Data Collection: A single crystal of appropriate size is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process yields the precise atomic coordinates, bond lengths, and bond angles of the molecule.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the computational and experimental analyses described in this guide.

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Hydroxydibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as an in-depth technical guide to the thermochemical data of 2-Hydroxydibenzofuran. It is important to note that as of the latest literature review, specific experimental thermochemical data for 2-Hydroxydibenzofuran, such as its enthalpy of formation and sublimation, have not been reported. Therefore, this guide will focus on the established experimental and computational methodologies that would be employed to determine these crucial parameters. The provided tables are templates for data presentation, pending experimental or theoretical determination.

Introduction

2-Hydroxydibenzofuran is a heterocyclic organic compound with a structural framework that is a recurring motif in various biologically active molecules and pharmaceutical compounds. A thorough understanding of its thermochemical properties is fundamental for drug design, process development, and safety assessments. Thermochemical data, such as the standard enthalpy of formation (ΔfH°), provides critical insights into the molecule's intrinsic stability and the energy changes associated with its chemical reactions. This guide outlines the state-of-the-art experimental and computational approaches for determining these properties.

Thermochemical Data of 2-Hydroxydibenzofuran

While specific experimentally determined thermochemical data for 2-Hydroxydibenzofuran is not currently available in the public domain, this section provides a standardized format for the presentation of such data once it is determined. This structured approach ensures clarity and facilitates comparison with other compounds.

Table 1: Gaseous Phase Thermochemical Data for 2-Hydroxydibenzofuran

| Parameter | Symbol | Value (kJ/mol) | Method |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data Not Available | - |

Table 2: Condensed Phase and Phase Change Thermochemical Data for 2-Hydroxydibenzofuran

| Parameter | Symbol | Value (kJ/mol) | Method |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | Data Not Available | - |

| Standard Molar Enthalpy of Combustion | ΔcH°(s) | Data Not Available | - |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | Data Not Available | - |

Experimental Protocols for Thermochemical Data Determination

The determination of the thermochemical properties of a solid organic compound like 2-Hydroxydibenzofuran involves a set of well-established experimental techniques.

3.1. Determination of the Standard Molar Enthalpy of Formation in the Solid State (ΔfH°(s))

The standard molar enthalpy of formation of a solid compound is typically determined indirectly through its standard molar enthalpy of combustion (ΔcH°(s)) using static bomb combustion calorimetry.

-

Principle: A precisely weighed sample of 2-Hydroxydibenzofuran would be completely combusted in a high-pressure oxygen atmosphere within a calorimetric bomb. The heat released during the combustion is measured by the temperature change of the surrounding water bath.

-

Apparatus: A static bomb calorimeter, typically with a platinum crucible and firing wire.

-

Procedure:

-

A pellet of the sample (typically 0.5 - 1.0 g) is placed in the crucible.

-

A cotton thread of known mass and heat of combustion is attached to the firing wire and placed in contact with the sample.

-

A small amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

The bomb is sealed and pressurized with high-purity oxygen (typically to 3.0 MPa).

-

The bomb is placed in the calorimeter's water bath, and the system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing an electric current through the firing wire.

-

The temperature of the water bath is recorded at regular intervals until a constant temperature is reached after the combustion.

-

The energy equivalent of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.

-

-

Data Analysis: The standard molar enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the heat of combustion of the cotton thread and the formation of nitric acid from residual nitrogen. The standard enthalpy of formation is then derived using Hess's law.

3.2. Determination of the Standard Molar Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, is a crucial parameter for deriving the gas-phase enthalpy of formation from the solid-phase data. Several methods can be employed.

-

Calvet Microcalorimetry:

-

Principle: This technique directly measures the heat absorbed during the sublimation of a sample at a constant temperature.

-

Procedure: A sample is placed in an effusion cell within the microcalorimeter, and the heat flow associated with its sublimation is measured.

-

-

Thermogravimetric Analysis (TGA):

-